N-phenyl-N'-propylcarbamimidothioic acid
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Overview
Description
N-phenyl-N’-propylcarbamimidothioic acid is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a phenyl group, a propyl group, and a carbamimidothioic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-propylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with propylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds via the formation of an intermediate thiourea, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of N-phenyl-N’-propylcarbamimidothioic acid can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N’-propylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-phenyl-N’-propylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of pesticides, herbicides, and fungicides due to its ability to inhibit the growth of unwanted organisms.
Mechanism of Action
The mechanism of action of N-phenyl-N’-propylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in target organisms, making the compound effective as a pesticide or antimicrobial agent.
Comparison with Similar Compounds
- N-phenylbenzamide
- N-phenyl-N’-phenylcarbamimidothioic acid
- N-phenyl-N’-phenylsulfonylcarbamimidothioic acid
Comparison: N-phenyl-N’-propylcarbamimidothioic acid is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propyl group can influence the compound’s solubility, reactivity, and biological activity. In contrast, compounds with different substituents, such as phenyl or sulfonyl groups, may exhibit variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-phenyl-N'-propylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPCVTKJHKWEDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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